Tungsten hexafluoride

Descripción general

Descripción

It is a toxic, corrosive, colorless gas with a density of about 13 kilograms per cubic meter, making it roughly 11 times heavier than air . Tungsten hexafluoride is the only known gaseous transition metal compound and the densest known gas under standard ambient temperature and pressure . It is commonly used in the semiconductor industry to form tungsten films through the process of chemical vapor deposition .

Métodos De Preparación

Tungsten hexafluoride is typically produced by the exothermic reaction of fluorine gas with tungsten powder at a temperature between 350 and 400 degrees Celsius: [ \text{W} + 3 \text{F}_2 \rightarrow \text{WF}_6 ] The gaseous product is separated from tungsten oxyfluoride, a common impurity, by distillation .

An alternative procedure involves reacting tungsten trioxide with hydrogen fluoride, bromine trifluoride, or sulfur tetrafluoride. This compound can also be obtained by converting tungsten hexachloride using hydrogen fluoride, arsenic trifluoride, or antimony pentafluoride .

Industrial production methods include using a fluidized bed reactor, where tungsten powder is fluidized by injecting pressured inert gas and continuously supplying pressured gaseous fluorinating agents . Another method involves mixing fluorine and high-purity nitrogen, adding them into a pyrolysis device, and then reacting them with tungsten at temperatures between 20 and 400 degrees Celsius .

Análisis De Reacciones Químicas

Tungsten hexafluoride undergoes several types of chemical reactions:

Hydrolysis: On contact with water, this compound reacts to form hydrogen fluoride and tungsten oxyfluorides, eventually producing tungsten trioxide[ \text{WF}_6 + 3 \text{H}_2\text{O} \rightarrow \text{WO}_3 + 6 \text{HF} ]

Reduction: This compound can be reduced to tungsten tetrafluoride (WF4), a yellow compound.

Substitution: this compound can react with various reagents to form different tungsten compounds.

Aplicaciones Científicas De Investigación

Semiconductor Manufacturing

Overview:

Tungsten hexafluoride is primarily utilized in the semiconductor industry as a precursor for tungsten deposition. Its unique properties make it essential for creating tungsten metal films used in integrated circuits.

Applications:

- Thin Film Deposition: WF6 is decomposed to deposit tungsten films on substrates, which are critical for the fabrication of microelectronic devices. The films provide excellent conductivity and stability, enhancing device performance and longevity .

- High Purity Requirements: The semiconductor industry demands high-purity WF6 to prevent contamination during the deposition process. The manufacturing process involves reacting pure tungsten with fluorine gas under controlled conditions to yield high-purity WF6 .

Case Study:

A study conducted by researchers at the University of Southampton demonstrated the potential of tungsten fluoride complexes derived from WF6 in developing new materials for advanced electronic applications. The research highlighted the distinct properties of metal fluoride complexes compared to their chloride and bromide counterparts, paving the way for innovative uses in electronics .

Catalysis

Overview:

this compound has emerged as a promising catalyst in various chemical reactions due to its strong metal-fluoride bonds.

Applications:

- Fluorination Reactions: WF6 acts as a fluorinating agent in organic synthesis, facilitating the introduction of fluorine into organic compounds. This is particularly valuable in pharmaceuticals and agrochemicals where fluorinated products often exhibit enhanced biological activity .

- Catalytic Processes: Research indicates that tungsten fluoride complexes can serve as catalysts for various chemical transformations, including oxidation and reduction reactions. These catalysts can operate under mild conditions, making them attractive for green chemistry applications .

Environmental Monitoring

Overview:

The strong bond between fluorine and tungsten makes WF6 useful in developing sensors for environmental monitoring.

Applications:

- Fluoride Detection: this compound complexes are being explored for their potential to create sensors that measure fluoride concentrations in water sources. This application is critical for ensuring water quality and safety, particularly in industrial areas where fluoride contamination might occur .

- Medical Imaging: Recent advancements suggest that tungsten fluoride complexes could be utilized as carriers for fluorine-18 isotopes in medical imaging, enhancing imaging techniques such as positron emission tomography (PET) .

Market Trends and Innovations

Recent market analyses indicate a growing interest in this compound beyond traditional applications. Researchers are investigating its potential roles in energy storage systems and advanced materials science, reflecting a trend towards innovation across various sectors .

Mecanismo De Acción

The primary mechanism by which tungsten hexafluoride exerts its effects is through its high reactivity with other compounds. When used in chemical vapor deposition, this compound decomposes on a heated substrate, forming a tungsten film. The molecular targets and pathways involved include the interaction of this compound with silicon or other substrates to form tungsten silicide or other tungsten compounds .

Comparación Con Compuestos Similares

Tungsten hexafluoride is one of seventeen known binary hexafluorides. It is favored over related compounds, such as tungsten hexachloride or tungsten hexabromide, due to its higher vapor pressure, which results in higher deposition rates . Similar compounds include:

- Tungsten hexachloride (WCl6)

- Tungsten hexabromide (WBr6)

- Chromium hexafluoride (CrF6)

- Molybdenum hexafluoride (MoF6)

This compound’s unique properties, such as its high density and reactivity, make it particularly valuable in the semiconductor industry and other applications requiring precise deposition of tungsten films .

Actividad Biológica

Tungsten hexafluoride (WF6) is a compound that has garnered attention in various fields, particularly in semiconductor manufacturing. Its biological activity, however, remains less explored compared to its industrial applications. This article synthesizes available research findings and case studies regarding the biological effects of this compound, focusing on toxicity, exposure effects, and potential health implications.

This compound is a colorless gas or light yellow liquid under ambient conditions and is primarily used for depositing tungsten in semiconductor devices due to its high conductivity and compatibility with silicon substrates. Its octahedral molecular structure contributes to its unique chemical properties, making it an effective precursor in various chemical vapor deposition processes .

Exposure Routes and Effects

This compound is classified as a highly corrosive substance. Inhalation can lead to severe irritation of the respiratory tract, while dermal contact may cause burns and irritation . The compound has been shown to induce lung inflammation and fibrosis in animal studies. For instance, exposure to tungsten compounds has been associated with increased lung weights and macrophage influx in rat models, indicating a potential for pulmonary toxicity .

Case Study: Inhalation Toxicity

A significant study investigated the effects of tungsten blue oxide exposure in rats, which serves as a proxy for this compound due to its similar toxicological profile. Rats exposed to varying concentrations of tungsten blue oxide exhibited increased white blood cell counts and eosinophils, particularly at higher exposure levels. Notably, male rats showed significant hematological changes, including elevated hemoglobin and hematocrit levels post-exposure . These findings suggest that tungsten compounds can provoke inflammatory responses in the lungs.

Biological Monitoring and Health Implications

Biological Monitoring : Workers exposed to this compound or related compounds are monitored for potential health effects. Studies indicate that chronic exposure can lead to conditions such as fluorosis, characterized by skeletal changes due to fluoride accumulation .

Long-term Health Effects : While this compound has not been conclusively linked to cancer in animal studies, its corrosive nature raises concerns about long-term exposure consequences. The New Jersey Department of Health has highlighted the need for further research into reproductive toxicity and carcinogenic potential .

Summary of Research Findings

| Study | Findings | Implications |

|---|---|---|

| Rajendran et al. (2012) | Increased lung weights and white blood cell counts in rats exposed to tungsten compounds | Suggests pulmonary toxicity and inflammatory response |

| Toxicological Profile (ATSDR) | Inhalation leads to respiratory irritation; potential for fluorosis | Highlights need for monitoring workers' health |

| NASA Technical Reports | This compound reacts with plastics forming fibrous products | Indicates chemical reactivity that could have biological implications |

Propiedades

IUPAC Name |

hexafluorotungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.W/h6*1H;/q;;;;;;+6/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHILIPIEUBEPD-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[W](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6W, WF6 | |

| Record name | TUNGSTEN HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tungsten hexafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten_hexafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | tungsten(VI) fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten(VI)_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893770 | |

| Record name | Tungsten hexafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tungsten hexafluoride appears as a toxic corrosive light yellow liquid or gas. Noncombustible. Used in the manufacture of other chemicals and in the manufacture of electronics., Gas or Vapor, Colorless gas or light-yellow liquid that decomposes in water; [Hawley] | |

| Record name | TUNGSTEN HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tungsten fluoride (WF6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

67 °F, 17.1 °C | |

| Record name | Tungsten hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tungsten hexafluoride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Reacts with water, Decomposes in water, Very soluble in carbon tetrachloride, cyclohexane, Solubility in anhydrous hexafluoride: 3.14 moles/1000 g HF, MIscible with many colvents (e.g. cyclohexane, carbon tetrachloride) | |

| Record name | Tungsten hexafluoride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.44 g/cu cm | |

| Record name | Tungsten hexafluoride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow liquid or colorless gas, Orthorhombic, deliquescent crystals when solid | |

CAS No. |

7783-82-6 | |

| Record name | TUNGSTEN HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tungsten fluoride (WF6), (OC-6-11)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten hexafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten hexafluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Tungsten fluoride (WF6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten hexafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungsten hexafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tungsten hexafluoride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

37 °F, 1.9 °C | |

| Record name | Tungsten hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tungsten hexafluoride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What are the primary raw materials used in the production of tungsten hexafluoride?

A1: this compound is commercially produced by reacting tungsten powder with fluorine gas. []

Q2: High-purity this compound is crucial for specific applications. What purification methods are commonly employed?

A2: Common purification methods include sodium fluoride adsorption at low temperatures to remove impurities from fluorine gas [] and distillation techniques to separate high-purity this compound from volatile impurities. [, , ]

Q3: Can you describe a specific system used for purifying this compound?

A3: A combination system employing adsorption-distillation-bubbling has proven effective. Initially, adsorption using sodium fluoride removes hydrogen fluoride. Subsequent distillation and bubbling processes further reduce gaseous impurities to less than 1×10⁻⁶, resulting in a high-purity this compound product (99.999%). []

Q4: How does this compound react with silicon dioxide surfaces during the chemical vapor deposition of tungsten?

A4: During tungsten chemical vapor deposition (CVD), this compound can react with metallic tungsten surfaces to form tungsten subfluorides. These subfluorides can then desorb and adsorb onto silicon dioxide surfaces, leading to disproportionation reactions that produce metallic tungsten and gaseous this compound. This process can ultimately result in selectivity loss during tungsten CVD. []

Q5: How does the basicity of the reaction medium impact the products of this compound hydrolysis?

A5: The introduction of amines, particularly at later hydrolysis stages, promotes the formation of tetrafluoro complexes as the primary products. This is because amines can react with hydrogen fluoride, shifting the equilibrium towards the formation of tetrafluoro complexes. []

Q6: Can this compound act as an oxidizing agent?

A6: Yes, this compound can oxidize various metals like silver, thallium, lead, and others in acetonitrile solutions at room temperature. The oxidation process yields solvated metal cations and hexafluorotungstate(V) anions. Interestingly, molybdenum hexafluoride exhibits stronger oxidizing power than this compound. []

Q7: What is the primary application of this compound in the electronics industry?

A7: this compound is primarily used in the semiconductor industry for the chemical vapor deposition of tungsten and tungsten silicide films, which are crucial components in microelectronic devices. []

Q8: Why is controlling the hydrogen to this compound ratio important in the CVD process?

A8: The ratio of hydrogen to this compound significantly influences the properties of the deposited tungsten film, including its thickness, uniformity, density, impurity levels, and surface quality. []

Q9: What role does germane play in the deposition of tungsten?

A9: Germane (GeH4) can be used as a reducing agent in conjunction with this compound for the chemical vapor deposition of tungsten. This process offers an alternative to the commonly used silane reduction method. [, ]

Q10: How does the kinetics of tungsten deposition differ between the germane and silane reduction methods?

A10: The germane reduction process exhibits distinct kinetic characteristics compared to the silane reduction process. For instance, the germane reduction is 0.9 order in WF6, -0.2 order in GeH4, and zero order in H2, whereas the silane reduction shows different dependencies. The rate-limiting steps and reaction mechanisms are believed to differ between the two processes. [, ]

Q11: Can the deposition rate be manipulated during tungsten CVD?

A11: Yes, programmed rate chemical vapor deposition (PRCVD) can be utilized to manipulate the deposition rate by adjusting parameters like temperature and this compound flow rate during the process. This allows for greater control over step coverage and can even shorten processing times. []

Q12: What is the molecular formula and weight of this compound?

A12: The molecular formula of this compound is WF6. It has a molecular weight of 297.83 g/mol.

Q13: What is the molecular geometry of this compound?

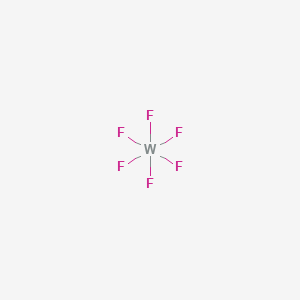

A13: this compound exhibits an octahedral geometry. [, ]

Q14: What spectroscopic techniques are helpful in analyzing this compound?

A14: Infrared (IR) and Raman spectroscopy have been valuable tools for studying the vibrational properties and structural characteristics of this compound and its complexes. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.